molecular formula C23H32N2OS B039198 Diafenthiuron CAS No. 80060-09-9

Diafenthiuron

Cat. No. B039198
CAS RN: 80060-09-9
M. Wt: 384.6 g/mol
InChI Key: WOWBFOBYOAGEEA-UHFFFAOYSA-N
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Description

Diafenthiuron is a thiourea compound recognized for its novel mode of action as it inhibits mitochondrial functioning in insect pests, making it an effective insecticide and acaricide. It is transformed into active pesticidal derivatives upon exposure to environmental conditions such as sunlight, primarily undergoing photodegradation in water to form products like carbodiimide and urea derivatives. These products are crucial for its pesticidal activity, particularly the carbodiimide derivative, which has been identified as a potent inhibitor of mitochondrial respiration (Keum et al., 2002); (Ruder et al., 1991).

Synthesis Analysis

The synthesis of Diafenthiuron involves bioinspired catalysis, notably using a Cu(I)/N-methylimidazole catalyst system for the synthesis of its diaryl ether component. This method showcases high selectivity and quantitative yield, highlighting the efficiency of the synthesis process for creating diafenthiuron and its analogs (Schareina et al., 2008).

Molecular Structure Analysis

Diafenthiuron's efficacy as a pesticide is intricately linked to its molecular structure, which allows for its conversion into active metabolites. The molecular mechanism underlying diafenthiuron's action involves its rapid abiotic desulfuration to a pesticidal carbodiimide product in the presence of sunlight and singlet oxygen. This product is the toxic agent mediating in vivo action, inhibiting mitochondrial respiration selectively (Ruder et al., 1991).

Chemical Reactions and Properties

Diafenthiuron undergoes photodegradation to form carbodiimide and urea derivatives, which play a significant role in its pesticidal activity. The carbodiimide derivative, in particular, is a vital product that mediates diafenthiuron's toxic effects by inhibiting mitochondrial ATPase activity. This process involves covalent binding to mitochondrial proteins, demonstrating the compound's mode of action at the molecular level (Petroske & Casida, 1995); (Ruder & Kayser, 1992).

Physical Properties Analysis

The physical properties of diafenthiuron, including its stability and behavior under different environmental conditions, are crucial for its application as a pesticide. Its photodegradation in various aqueous solutions and pure hexane highlights the environmental pathways through which diafenthiuron and its metabolites degrade, following first-order kinetics (Keum et al., 2002).

Chemical Properties Analysis

Diafenthiuron's chemical properties, particularly its transformation into active metabolites upon environmental exposure, define its mode of action as a pesticide. The generation of carbodiimide from diafenthiuron involves enzymatic processes, including the role of cytochrome P450, which contributes to its selectivity and efficacy against pest organisms while minimizing effects on non-target species (Kayser & Eilinger, 2001).

Scientific Research Applications

  • Soil Fertility and Crop Yield : Diafenthiuron enhances soil fertility, especially in red-soil upland areas. It promotes the utilization of soil nutrients, increases nutrient bioavailability, and improves soil acidity, leading to increased crop yield (H. Jing, 2010).

  • Insecticide/Acaricide Properties : As an insecticide and acaricide, diafenthiuron inhibits mitochondrial respiration. Its carbodiimide product, CGA 140408, is active in rat liver and insect flight muscles, affecting ATPase activity (F. Ruder et al., 1991).

  • Agricultural Growth Enhancement : In agriculture, diafenthiuron is used to enhance the growth of crops like pakchoi and cucumber, improving various growth parameters such as height, diameter, and leaf area (Lei Wang et al., 2012); (Chen Zhi-gang, 2011).

  • Pest Control in Vegetables and Crops : It is effective in controlling pests on various crops, including cruciferous vegetables, cotton, and tea plants. Methylthio-diafenthiuron, a derivative, is optimized for controlling pests on vegetables while minimizing phytotoxicity (Chenyu Su & Xiaoming Xia, 2020); (J. Brits & A. Vickers, 1990).

  • Toxic Baits for Ant Control : In toxic baits, diafenthiuron reduces leaf-cutting ant colonies and fungus garden mass, showcasing its potential in pest management (M. S. Barbosa et al., 2017).

  • Pesticide Residue Management : Studies on diafenthiuron have evaluated its residue levels in tea trees, ensuring that its dietary intake risk is within acceptable ranges (Feng Xu et al., 2022).

  • Selective Toxicity to Non-Target Organisms : While it is effective against pests, diafenthiuron also exhibits selective toxicity to non-target organisms like honey bees, coccinellid grubs, and earthworms, indicating its environmental impact (J. Stanley et al., 2016).

  • Environmental and Non-Target Organism Impact : It is crucial to note that diafenthiuron can adversely affect non-target organisms like fish, potentially impacting the food web (Muhammad Riaz-ul-Haq et al., 2018).

Safety And Hazards

Diafenthiuron is harmful if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It has low toxicity to birds, mammals, and beneficial insects, but is toxic to fish .

Future Directions

The global Diafenthiuron market is anticipated to rise at a considerable rate during the forecast period, between 2024 and 2031 . The China market for Global Diafenthiuron market is estimated to increase from USD million in 2023 to reach USD million by 2030 .

properties

IUPAC Name

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWBFOBYOAGEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041845
Record name Diafenthiuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diafenthiuron

CAS RN

80060-09-9
Record name Diafenthiuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80060-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diafenthiuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diafenthiuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIAFENTHIURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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